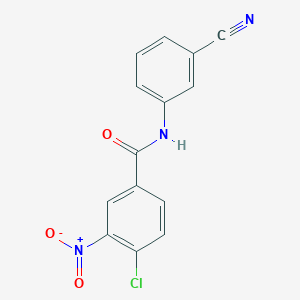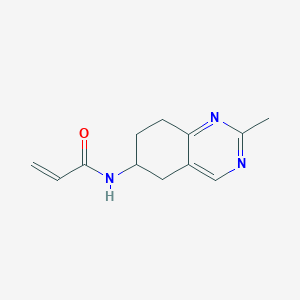
4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide is an organic compound with the molecular formula C14H8ClN3O3 This compound is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to a benzamide core
準備方法
The synthesis of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-chlorobenzamide followed by a cyanation reaction. The nitration process involves the introduction of a nitro group into the benzamide ring using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent cyanation step introduces the cyano group using reagents such as copper(I) cyanide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophilic reagents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and engineering.
作用機序
The mechanism of action of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group may also play a role in its biological activity by interacting with enzymes or receptors. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide can be compared with other similar compounds, such as:
4-chloro-N-(3-cyanophenyl)benzamide: This compound lacks the nitro group, which may result in different chemical and biological properties.
4-chloro-N-(3-cyanophenyl)benzenesulfonamide:
4-chloro-N-(3-cyanophenyl)butanamide: The butanamide derivative has a different carbon chain length, which can affect its solubility and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-12-5-4-10(7-13(12)18(20)21)14(19)17-11-3-1-2-9(6-11)8-16/h1-7H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNMJQBBLBHUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2561169.png)
![N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2561170.png)
![N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide](/img/structure/B2561171.png)
![2-Benzyl-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2561173.png)
![N-cyclohexyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561174.png)
![3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2561176.png)
![[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea](/img/structure/B2561178.png)
![N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2561181.png)
![4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561182.png)
![5-(4-methoxyphenyl)-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561184.png)
![1-{[1-(2-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2561188.png)
![1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE](/img/structure/B2561189.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)
